molecular formula C13H14N2O B2420051 2-Methyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)propanenitrile CAS No. 1099685-16-1

2-Methyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)propanenitrile

Cat. No.: B2420051
CAS No.: 1099685-16-1
M. Wt: 214.268
InChI Key: BPXNXGUXHBPAFR-UHFFFAOYSA-N
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Description

2-Methyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)propanenitrile is a chemical compound with the molecular formula C13H14N2O It is known for its unique structure, which includes a quinoline moiety fused with a propanenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)propanenitrile typically involves the reaction of anthranilic acid derivatives with suitable nitriles under specific conditions. One common method includes the use of a base catalyst to facilitate the cyclization and formation of the quinoline ring. The reaction is usually carried out in a polar solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced catalysts can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the nitrile group to an amine, resulting in different quinoline-based amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various quinoline derivatives with functional groups such as amines, alcohols, and thiols

Scientific Research Applications

Chemistry

The compound serves as a building block in organic synthesis, particularly for creating more complex quinoline derivatives. These derivatives are valuable in materials science and medicinal chemistry due to their versatile reactivity and stability.

Biology

In biological research, derivatives of 2-Methyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)propanenitrile have shown promise as:

  • Enzyme Inhibitors : Targeting specific enzymes to modulate biochemical pathways.
  • Receptor Modulators : Affecting receptor activity to explore signaling mechanisms .

Medicine

The pharmacological potential of this compound is significant:

  • Antimicrobial Activity : Exhibiting efficacy against various pathogens.
  • Antiviral Properties : Potential applications in treating viral infections.
  • Anticancer Activity : Research indicates that derivatives demonstrate cytotoxic effects on cancer cell lines. For instance, synthesized compounds have shown IC₅₀ values ranging from 1.9 to 7.52 μg/mL against human cancer cell lines such as HCT-116 and MCF-7 .

Industrial Applications

The compound is utilized in the production of:

  • Dyes and Pigments : Due to its stable chemical structure.
  • Industrial Chemicals : Serving as intermediates in chemical manufacturing processes .

Case Studies

StudyFocusFindings
Synthesis and Anticancer Activity Investigated the anticancer properties of quinoline derivativesIdentified several active compounds with low IC₅₀ values against HCT-116 cells
Enzyme Inhibition Studies Explored the enzyme inhibitory effects of related compoundsDemonstrated significant inhibition of specific target enzymes, indicating potential therapeutic applications
Material Science Applications Developed new materials using quinoline derivativesShowed enhanced properties in materials synthesized from these compounds compared to traditional methods

Mechanism of Action

The mechanism of action of 2-Methyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The quinoline moiety can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways. The nitrile group can also participate in covalent bonding with target proteins, enhancing the compound’s potency and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: This compound has a similar quinoline structure but with different functional groups, leading to distinct chemical and biological properties.

    4-Hydroxy-2-quinolones: These compounds share the quinoline core but have hydroxyl groups, which confer different reactivity and applications.

    2-Hydroxyquinoline: Another quinoline derivative with a hydroxyl group, used in various chemical and biological studies.

Uniqueness

2-Methyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)propanenitrile is unique due to its specific combination of a quinoline ring and a propanenitrile group. This structure provides a versatile platform for chemical modifications and the development of new derivatives with diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in scientific research.

Biological Activity

2-Methyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)propanenitrile (CAS No. 1099685-16-1) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and documented biological activities, particularly focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C13H14N2OC_{13}H_{14}N_{2}O, with a molecular weight of approximately 214.27 g/mol. The compound features a tetrahydroquinoline moiety, which is often associated with various pharmacological activities.

PropertyValue
Molecular FormulaC13H14N2OC_{13}H_{14}N_{2}O
Molecular Weight214.27 g/mol
CAS Number1099685-16-1
AppearanceOil

Anticancer Properties

Recent studies have indicated that derivatives of tetrahydroquinoline compounds exhibit significant anticancer activity. In particular, this compound has shown promising results in inhibiting cancer cell proliferation.

Case Study: In Vitro Anticancer Activity
A study evaluated the compound's effects on various cancer cell lines. The results demonstrated that treatment with this compound led to:

  • Cell Cycle Arrest : The compound induced G2/M phase arrest in cancer cells.
  • Apoptosis Induction : Evidence of apoptosis was indicated by increased levels of Caspase proteins and annexin V-FITC staining.

The IC50 values (the concentration required to inhibit cell growth by 50%) for specific cancer cell lines were measured:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)1.4 ± 0.2
Panc-1 (Pancreatic Cancer)1.2 ± 0.2

These results suggest that the compound may serve as a lead for developing new anticancer agents.

The mechanisms underlying the biological activity of this compound involve multiple pathways:

  • Inhibition of Kinases : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.
  • Pro-apoptotic Effects : It activates apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Research Findings

Further investigations into the structure-activity relationship (SAR) have revealed that modifications to the tetrahydroquinoline structure can enhance biological activity. For instance:

  • Substituting different functional groups on the tetrahydroquinoline ring can significantly alter potency against various cancer types.

Properties

IUPAC Name

2-methyl-3-(2-oxo-3,4-dihydroquinolin-1-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-10(8-14)9-15-12-5-3-2-4-11(12)6-7-13(15)16/h2-5,10H,6-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPXNXGUXHBPAFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C(=O)CCC2=CC=CC=C21)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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